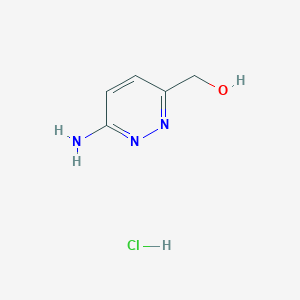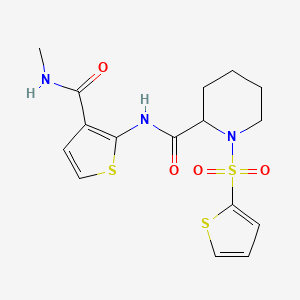
(3-(シクロヘキシルスルホニル)アゼチジン-1-イル)(4-メチル-2-(1H-ピロール-1-イル)チアゾール-5-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(cyclohexylsulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a chemical compound belonging to the class of azetidinones. These are four-membered lactam structures known for their biological and pharmacological significance. This particular compound is characterized by a cyclohexylsulfonyl group attached to the azetidine ring and a methanone group linking to a thiazole and pyrrole moiety. The combination of these functional groups imparts unique properties to the compound, making it an interesting subject for scientific research and industrial applications.
科学的研究の応用
Chemistry
Catalysis: : Used as a ligand or catalyst in various organic transformations, owing to its unique functional groups.
Biology
Drug Design and Development: : Explored as a potential pharmacophore in the design of new therapeutic agents, particularly in targeting specific enzymes and receptors.
Medicine
Antimicrobial Activity: : Investigated for its potential antimicrobial properties against various bacterial and fungal strains.
Anticancer Research: : Studied for its role in inhibiting cancer cell growth and inducing apoptosis in cancer cells.
Industry
Material Science: : Utilized in the development of advanced materials with specific mechanical and chemical properties.
Agriculture: : Examined for its potential use in developing agrochemicals with enhanced efficacy and safety.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials
Cyclohexylsulfonyl chloride
Azetidine
4-Methyl-2-(1H-pyrrol-1-yl)thiazol-5-ylamine
Methanone derivatives
Reaction Conditions
The synthesis generally begins with the formation of a sulfonyl azetidine intermediate through the reaction of cyclohexylsulfonyl chloride with azetidine under basic conditions.
The intermediate is then coupled with 4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-ylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base (e.g., triethylamine).
Methanone linkage is introduced in a subsequent step using a methanone derivative under acidic or basic conditions, depending on the specific functional groups involved.
Industrial Production Methods
The industrial-scale production of (3-(cyclohexylsulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone typically involves:
Optimization of reaction conditions to maximize yield and purity.
Utilization of continuous flow reactors to ensure efficient and scalable production.
Implementation of purification techniques such as crystallization, distillation, and chromatography to obtain the final product.
化学反応の分析
Types of Reactions It Undergoes
Oxidation
The compound can undergo oxidation reactions, particularly at the pyrrole moiety, leading to the formation of various oxidized products.
Reduction
Reduction can occur at the methanone group, converting it to alcohols or other reduced derivatives.
Substitution
The compound can participate in nucleophilic substitution reactions at the sulfonyl and thiazole groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: : Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation products: : Oxidized pyrrole derivatives
Reduction products: : Alcohols and reduced methanone derivatives
Substitution products: : Halogenated thiazole derivatives, nucleophile-substituted azetidinones
作用機序
Molecular Targets and Pathways
Enzyme Inhibition: : Acts as an inhibitor for various enzymes by binding to the active site and disrupting normal enzyme function.
Receptor Modulation: : Interacts with specific receptors, modulating their activity and downstream signaling pathways.
DNA Interaction: : Binds to DNA, potentially interfering with DNA replication and transcription processes.
類似化合物との比較
Unique Characteristics
(3-(cyclohexylsulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. The cyclohexylsulfonyl group provides stability and lipophilicity, the azetidine ring adds strain and reactivity, while the pyrrole and thiazole moieties offer versatility in chemical modifications.
List of Similar Compounds
(3-(Phenylsulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone: : Similar structure with a phenylsulfonyl group instead of cyclohexylsulfonyl.
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-ethyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone: : Similar structure with an ethyl group replacing the methyl group on the thiazole ring.
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-2-yl)thiazol-5-yl)methanone: : Similar structure with a different pyrrole isomer.
This comprehensive exploration should provide you with a detailed understanding of (3-(cyclohexylsulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone. Fascinating stuff!
特性
IUPAC Name |
(3-cyclohexylsulfonylazetidin-1-yl)-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-13-16(25-18(19-13)20-9-5-6-10-20)17(22)21-11-15(12-21)26(23,24)14-7-3-2-4-8-14/h5-6,9-10,14-15H,2-4,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLAQFDAHDKLJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC(C3)S(=O)(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(3-fluorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2537564.png)
![3-(3-bromophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2537566.png)
![5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2537567.png)

![N-[[2-(1-Methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]but-2-ynamide](/img/structure/B2537569.png)
![3-allyl-5-(4-fluorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2537570.png)


![2-{3-cyano-4-[(E)-2-(2-hydroxyphenyl)ethenyl]-5,5-dimethyl-2,5-dihydrofuran-2-ylidene}propanedinitrile](/img/structure/B2537575.png)
